molecular formula C9H17NO4 B1633502 Diethyl 3-aminopentanedioate CAS No. 60793-95-5

Diethyl 3-aminopentanedioate

Cat. No.: B1633502
CAS No.: 60793-95-5
M. Wt: 203.24 g/mol
InChI Key: BERJDKNLNWRJSZ-UHFFFAOYSA-N
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Description

Diethyl 3-aminopentanedioate is an organic compound with the molecular formula C9H17NO4. It is a derivative of pentanedioic acid, where two ethyl ester groups and an amino group are attached to the carbon chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-aminopentanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with ethyl acrylate in the presence of a base, followed by hydrogenation to introduce the amino group. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include:

    Esterification: Reacting pentanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Amination: Introducing the amino group through reductive amination using ammonia or an amine source and a reducing agent such as hydrogen gas over a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-aminopentanedioate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form diethyl 3-nitropentanedioate using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ester groups to alcohols using lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Tetrahydrofuran (THF), dichloromethane

Major Products:

    Oxidation: Diethyl 3-nitropentanedioate

    Reduction: Diethyl 3-hydroxypentanedioate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Diethyl 3-aminopentanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 3-aminopentanedioate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The amino group and ester functionalities allow it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Diethyl 3-aminopentanedioate can be compared with other similar compounds such as:

    Diethyl 2-aminopentanedioate: Differing by the position of the amino group, which can affect its reactivity and applications.

    Diethyl 3-hydroxypentanedioate: Where the amino group is replaced by a hydroxyl group, leading to different chemical properties and uses.

    Diethyl 3-nitropentanedioate: An oxidized form with a nitro group, used in different types of chemical reactions.

The uniqueness of this compound lies in its specific functional groups that allow for diverse chemical transformations and its broad applicability in various fields of research and industry.

Properties

IUPAC Name

diethyl 3-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERJDKNLNWRJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329280
Record name diethyl 3-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60793-95-5
Record name diethyl 3-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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